molecular formula C8H9BN2O2 B1386958 7-Methyl-1H-indazole-4-boronic acid CAS No. 1310404-46-6

7-Methyl-1H-indazole-4-boronic acid

Cat. No.: B1386958
CAS No.: 1310404-46-6
M. Wt: 175.98 g/mol
InChI Key: VXZXPPCPIAEUIA-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazole-4-boronic acid is a boronic acid derivative of indazole, a heterocyclic compound. Indazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The boronic acid group in this compound makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazole-4-boronic acid typically involves the borylation of 7-Methyl-1H-indazole. One common method is the transition-metal-catalyzed borylation using diboron reagents. For instance, the reaction of 7-Methyl-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-indazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols/Ketones: Formed through oxidation of the boronic acid group.

Scientific Research Applications

7-Methyl-1H-indazole-4-boronic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-4-boronic acid
  • 2-Methyl-1H-indazole-4-boronic acid
  • 1H-Indazole-5-boronic acid

Comparison: 7-Methyl-1H-indazole-4-boronic acid is unique due to the position of the methyl group on the indazole ring, which can influence its reactivity and the stability of intermediates in chemical reactions. Compared to 1-Methyl-1H-indazole-4-boronic acid, the methyl group at the 7-position can lead to different steric and electronic effects, potentially altering the compound’s behavior in cross-coupling reactions .

Properties

IUPAC Name

(7-methyl-1H-indazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-2-3-7(9(12)13)6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZXPPCPIAEUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NNC2=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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